molecular formula C14H11NO2 B142249 Carbazole-1-acetic acid CAS No. 131023-43-3

Carbazole-1-acetic acid

Cat. No. B142249
M. Wt: 225.24 g/mol
InChI Key: APYYTORIICEPHE-UHFFFAOYSA-N
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Description

Electrochemical Polymerization of Carbazole

The electrochemical polymerization of carbazole in acetic acid containing boron trifluoride diethyl etherate (BTDE) has been explored, resulting in high-quality polycarbazole films with notable electrical conductivity. This process, which occurs at a lower oxidation potential compared to traditional methods, yields polymers with good electrochemical behavior, thermal stability, and partial solubility in polar organic solvents. The polymerization is primarily at the 3,6-positions of the carbazole, and the resulting material exhibits promising blue-light emission properties .

Ruthenium-Catalyzed C-H Bond Acetoxylation

A ruthenium-catalyzed process has been developed for the regioselective acetoxylation of carbazole and indole frameworks. This method involves the cleavage of the C-H bond and the formation of a C-O bond, leading to diacetoxylated products. The process is efficient and can be applied to various substrates, including 9-(pyridin-2-yl)carbazoles and 1-aryl-7-azaindoles, using acetic acid and a silver salt oxidant .

Transition-Metal-Free Carbazole Synthesis

An innovative strategy for synthesizing carbazoles and triarylpyrroles under transition-metal-free conditions has been reported. This approach utilizes anilines and cyclohexanones or acetophenones, with KI/I2 promoting the formation of disubstituted 9-arylcarbazoles. The method also allows for the selective synthesis of 1,2,4-triarylpyrroles, demonstrating versatility and efficiency .

Synthesis of Carbazole Photoinitiator

The synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, a two-photon carbazole photoinitiator, has been achieved with moderate yield. The process involves benzoylation, acetylation, oximation, and esterification, with the phase transfer technique enhancing the reaction rate. The structure of the synthesized compound was confirmed through various spectroscopic methods .

Neuroprotective Effects of Carbazole Derivative

A novel methodology for preparing 1,3-dihydroxy-2-carboxycarbazole has been developed, starting from indole-3-acetic acid and Meldrum's acid. This carbazole derivative has shown potential neuroprotective effects, including inhibitory activity on Aβ aggregation and antioxidative properties, making it a candidate for Alzheimer's disease treatment .

Microwave-Assisted Synthesis of Carbazole Acids

A rapid one-pot synthesis of substituted carbazole-9-acetic and -propionic acids using microwave irradiation has been described. The process involves N-alkylation and hydrolysis without a catalyst, and the absorption and fluorescence spectroscopic characteristics of the compounds have been discussed .

Synthesis of Novel Carbazole Derivatives

The synthesis of novel 2-acetyl-1-hydroxycarbazoles has been achieved using trifluoroacetic acid and acetyl chloride. These compounds have been used as synthons for the synthesis of biogenetically possible 2-phenyl-4-oxopyrano[2,3-a]carbazoles and annelated carbazoles, demonstrating the versatility of carbazole derivatives in organic synthesis .

Scientific Research Applications

Neuroprotective Effects

Carbazoles have diverse bioactivities, including neuroprotective activities. A study by Liu & Zhang (2015) developed a methodology for synthesizing 1,3-dihydroxy-2-carboxycarbazole, demonstrating its potential in inhibiting Aβ aggregation, antioxidative properties, and neuroprotective activities in Alzheimer's disease models (Liu & Zhang, 2015).

Microbial Transformation

Flavobacterium sp. OCM-1, isolated from oil-polluted soil, transforms carbazole to indole-3-acetic acid, as studied by Obata, Kawahara, & Sugiyama (1997). This process highlights carbazole's role in microbial production (Obata, Kawahara, & Sugiyama, 1997).

Synthesis and Isolation

Bonesi & Erra-Balsells (1997) explored the electrophilic aromatic substitution of carbazole, leading to the synthesis and isolation of various chlorocarbazoles. This process has implications for the creation of chemically modified carbazole derivatives (Bonesi & Erra-Balsells, 1997).

Organic Dyes for DSSCs

Carbazole-based organic dyes with D-π-A-π-A architecture are synthesized for Dye-Sensitized Solar Cells (DSSCs). Naik et al. (2017) report on the photovoltaic performance of these dyes, indicating carbazole's utility in renewable energy applications (Naik et al., 2017).

Microwave-Assisted Synthesis

Wenjian et al. (2000) describe a microwave-assisted method for preparing substituted carbazole-9-acetic/propionic acid, highlighting the efficiency of this approach in synthesizing carbazole derivatives (Wenjian et al., 2000).

Anti-Inflammatory Properties

Asselin et al. (1976) synthesized acidic cycloalkanoindoles including tetrahydrocarbazoles, demonstrating their potential in decreasing established adjuvant arthritis in rats, suggesting carbazole's relevance in anti-inflammatory research (Asselin et al., 1976).

Electropolymerization

The electropolymerization of carbazole in acetic acid containing boron trifluoride diethyl etherate was explored by Miao et al. (2008), indicating carbazole's role in the development of conducting polymers with potential electronic applications (Miao et al., 2008).

Spectrofluorimetry and Chromatography

De Silva et al. (1974) developed a spectrofluorimetric assay for determining carbazole in blood and urine, showcasing its analytical applications in biochemical research (de Silva et al., 1974).

Synthesis of Potential Antitumor Agents

Haider et al. (2014) synthesized b-fused carbazoles as potential antitumor agents, highlighting carbazole's significance in medicinal chemistry (Haider et al., 2014).

Ruthenium-Catalyzed Acetoxylation

Okada et al. (2016) reported on the ruthenium-catalyzed regioselective C-H bond acetoxylation on carbazole, underscoring its utility in organic synthesis (Okada et al., 2016).

Fluorescent Probes

Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives of carbazole for use as hydrogen bond-sensitive probes, demonstrating carbazole's application in fluorescence-based detection (Mitra et al., 2013).

Electrochromic Properties

Elkhidr et al. (2021) studied the electrochemical synthesis and electrochromic properties of poly(2-(9H-carbazol-9-yl)acetic acid), revealing its potential in smart window applications (Elkhidr et al., 2021).

Safety And Hazards

Carbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer .

Future Directions

Carbazole and its derivatives have attracted considerable attention in recent years since they are very useful materials in the field of optoelectronics . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Therefore, future research directions may focus on further exploring their potential applications in optoelectronics and developing novel carbazole-derived materials with desired properties .

properties

IUPAC Name

2-(9H-carbazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-7,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYTORIICEPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(=C3N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156842
Record name Carbazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazole-1-acetic acid

CAS RN

131023-43-3
Record name Carbazole-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131023433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9H-carbazol-1-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
T Poiger, HR Buser, MD Müller - Environmental Toxicology and …, 2001 - Wiley Online Library
… carbazole-1-acetic acid-d 1 , with deuterium at C-8 in the aromatic ring (Fig. 1). Carbazole-1-acetic acid … As in the previous experiment, carbazole-1-acetic acid was the major product …
Number of citations: 188 setac.onlinelibrary.wiley.com
DE Moore, S Roberts‐Thomson… - Photochemistry and …, 1990 - Wiley Online Library
… [2-(2,hdich1oroanilino)phenylacetic acid] in aqueous buffer or methanol solution leads to sequential loss of both chlorine substituents and ring closure to carbazole-1-acetic acid as the …
Number of citations: 100 onlinelibrary.wiley.com
O Kuhlmann, GJ Krauss - Journal of pharmaceutical and biomedical …, 1997 - Elsevier
… The major product, carbazole-1-acetic acid, was detected by a fluorescence detector using an excitation wavelength of 286 nm and an emission wavelength of 360 nm. The self-made …
Number of citations: 20 www.sciencedirect.com
AM Ali, LK Sydnes, WM Alarif, SS Al-Lihaibi… - Environmental …, 2019 - Elsevier
… information), and their structures were determined to be 9H-carbazole-1-acetic acid (D1) and 8-chloro-9H-carbazole-1-acetic acid (D2) (based spectroscopic data, mainly NMR; D1: [63,…
Number of citations: 14 www.sciencedirect.com
P Koutsouba, M Dasenakis, A Hiskia… - Proceedings of the …, 2001 - hero.epa.gov
… The identification of three photoproducts, 8-chlorocarbazole-1-acetic acid, 8-hydroxycarbazole-1-acetic acid and carbazole-1-acetic acid was achieved by GC-MS, after derivatization …
Number of citations: 8 hero.epa.gov
SG Aanrud, R Kallenborn - researchgate.net
… information), and their structures were determined to be 9H-carbazole-1-acetic acid (D1) and 8-chloro-9Hcarbazole-1-acetic acid (D2) (based spectroscopic data, mainly NMR; D1: [63,…
Number of citations: 2 www.researchgate.net
DR Hicks, JJ Hangeland, D Mobilio… - Journal of Labelled …, 1988 - Wiley Online Library
[ 14 C]AY‐30,068 (cis‐1,8‐diethyl‐2,3,4,9‐tetrahydro‐4‐(2‐propenyl)‐1H‐carbazole‐1‐acetic acid), a potent analgesic agent, was prepared by incorporating [ 14 C]methyl iodide via a …
P Iovino, S Chianese, S Canzano… - Desalin. Water …, 2017 - deswater.com
… The trend of the spectra observed coincides with the typical spectrum of a dimer, the carbazole-1-acetic acid that is sketched in the box in Fig. 4. In agreement with several investigations …
Number of citations: 43 www.deswater.com
A Smýkalová, B Sokolová, K Foniok, V Matějka… - Nanomaterials, 2019 - mdpi.com
… Carbazole-1-acetic acid was found as a product of losing chlorine by the absorption of photons [65] or elimination of hydrochloric acid and photoreduction [66]. Other intermediates were …
Number of citations: 42 www.mdpi.com
J Peuravuori - International Journal of Environmental Analytical …, 2012 - Taylor & Francis
… (di-hydroxy-derivative of carbazole-1-acetic acid) characterised were in keeping with those … A carbazole derivative CZ2 (carbazole-1-acetic acid) was characterised only when humic …
Number of citations: 10 www.tandfonline.com

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